The antimicrobial activity of ethyl 2-aryl-3-(pyridin-2-ylamino)acrylate derivatives has been studied, with a focus on their interaction with bacterial enzymes. One study demonstrated that these compounds exhibit significant inhibitory activity against bacteria, particularly E. coli, with a minimum inhibitory concentration (MIC50) of 1.56 µg/mL1. The mechanism of action is believed to involve the inhibition of the β-ketoacyl-ACP synthase III (FabH) enzyme, which is crucial for fatty acid biosynthesis in bacteria. Molecular docking studies using AutoDock 4.0 have shown that the binding affinity of these compounds to FabH correlates with their antimicrobial potency1.
The synthesis of enamines, including "(E)-ethyl 3-(pyridin-3-yl)acrylate" derivatives, has been optimized to yield high-purity products with antimicrobial properties. These compounds have been shown to be particularly effective against bacterial strains such as E. coli, suggesting their potential use as antibacterial agents1. The ability to separate the E and Z configurations of these compounds allows for the exploration of their distinct biological activities and the development of targeted antimicrobial therapies.
In addition to their antimicrobial properties, certain isomers of related compounds have demonstrated selective anticancer activity. Research on the E, E and E, Z isomers based on a 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton has revealed that while the E, E isomers exhibit higher quantum efficiency and longer fluorescent lifetimes, the E, Z isomer of one derivative has shown significant anticancer activity against human nasopharyngeal carcinoma2. This highlights the potential of these compounds in the development of new anticancer drugs, with the possibility of utilizing their configuration-controlled properties to enhance therapeutic efficacy.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: